molecular formula C18H18BrN5O B13751995 6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 571189-12-3

6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one

Número de catálogo: B13751995
Número CAS: 571189-12-3
Peso molecular: 400.3 g/mol
Clave InChI: QZDZRDATWGQUSE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one is a pyridopyrimidine derivative characterized by a bromine atom at position 6, a cyclopentyl group at position 8, and a pyridin-2-ylamino substituent at position 2. Its structural features, including the bromine atom and cyclopentyl group, contribute to its unique electronic and steric properties, which influence both synthetic accessibility and biological activity.

Propiedades

Número CAS

571189-12-3

Fórmula molecular

C18H18BrN5O

Peso molecular

400.3 g/mol

Nombre IUPAC

6-bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C18H18BrN5O/c1-11-13-10-21-18(22-14-8-4-5-9-20-14)23-16(13)24(17(25)15(11)19)12-6-2-3-7-12/h4-5,8-10,12H,2-3,6-7H2,1H3,(H,20,21,22,23)

Clave InChI

QZDZRDATWGQUSE-UHFFFAOYSA-N

SMILES canónico

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=CC=CC=N3)C4CCCC4)Br

Origen del producto

United States

Métodos De Preparación

Synthesis from Preformed Pyrimidine Precursors

One widely used method involves starting from a substituted pyrimidine intermediate, such as 5-bromo-4-chloropyrimidine or 5-bromo-4-amino-pyrimidine derivatives. The key steps include:

A patent (US20030149001A1) describes the preparation of related 6-bromo-8-cyclopentyl derivatives by combining 6-bromo-8-cyclopentyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one with appropriate amines under inert atmosphere, highlighting the feasibility of such substitutions.

Use of Silyl-Protected Crotonic Acid Derivatives

A more recent and industrially relevant approach involves the use of silyl-protected crotonic acid derivatives to build the pyrido[2,3-d]pyrimidin-7-one scaffold with the correct substitution pattern.

  • Step a: Preparation of trimethylsilyl (2E)-but-2-enoate
    Crotonic acid is reacted with hexamethyldisilazane and imidazole in dichloromethane under reflux to form the silyl-protected crotonic acid derivative. This step ensures better handling and reactivity in subsequent steps.

  • Step b: Coupling with 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
    The silyl-protected crotonic acid derivative is reacted with the pyrimidine amine intermediate in tetrahydrofuran under nitrogen atmosphere, using palladium catalysis (trans-dichlorobis(acetonitrile)palladium(II)) and tri-o-tolylphosphine as ligands. This reaction forms 2-chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one, a key intermediate.

  • Step c: Conversion to the target compound
    The intermediate is further transformed to the final compound by substitution of the 2-chloro group with the pyridin-2-ylamino moiety, completing the synthesis of 6-bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one.

This method is notable for its scalability and use in pharmaceutical manufacturing, as exemplified by processes for palbociclib, a closely related compound.

Multi-Step Condensation and Cyclization

Classical synthetic routes reported in the literature involve:

  • Preparation of α-acetyl-β-arylpropionate intermediates by condensation of ethyl acetoacetate with substituted benzaldehydes.
  • Hydrogenation of these intermediates to saturated propionates.
  • Condensation with 2,4,6-triaminopyrimidine in high-boiling solvents such as diphenyl ether at elevated temperatures to form dihydropyrido[2,3-d]pyrimidin-7-ones.
  • Subsequent chlorination and substitution steps to install the 6-bromo and 2-(pyridin-2-ylamino) groups.

Data Table Summarizing Key Synthetic Steps

Step No. Starting Material / Intermediate Reagents / Conditions Product / Intermediate Yield / Notes Reference
1 Crotonic acid Hexamethyldisilazane, imidazole, reflux in DCM Trimethylsilyl (2E)-but-2-enoate High purity, colorless liquid
2 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine + Step 1 product Pd(II) catalyst, tri-o-tolylphosphine, THF, N2 atmosphere 2-Chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one Moderate to high yield, inert atmosphere required
3 Step 2 product + Pyridin-2-ylamine Amination conditions (e.g., dry argon, heating) 6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one Final target compound
4 α-Acetyl-β-arylpropionate intermediates Condensation, hydrogenation, cyclization with triaminopyrimidine Dihydropyrido[2,3-d]pyrimidin-7-one derivatives Multi-step synthesis, moderate yields

Research Discoveries and Optimization Insights

  • Selectivity and stereochemistry: The compound may exist as different stereoisomers due to chiral centers, and synthetic routes have been optimized to control stereochemistry and improve selectivity for desired isomers.

  • Catalyst and ligand choice: Palladium catalysts with specific phosphine ligands have been shown to enhance coupling efficiency and yields in the formation of the bicyclic core.

  • Protecting group strategies: The use of silyl-protected intermediates facilitates handling and improves reaction outcomes in key steps.

  • Reaction atmosphere: Many steps require inert atmospheres (argon or nitrogen) to prevent oxidation or side reactions.

  • Temperature control: High temperatures (up to 230 °C) are often necessary for cyclization steps, while other steps benefit from milder conditions to preserve sensitive substituents.

Análisis De Reacciones Químicas

Nucleophilic Substitution at C-6 Bromine

The bromine atom at position C-6 is a key reactive site, enabling cross-coupling reactions.

Reaction TypeConditionsProductYieldKey Findings
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C6-Aryl/heteroaryl derivatives65–85%Aryl boronic acids react selectively at C-6, retaining the cyclopentyl and pyridylamino groups .
Buchwald–Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane, 100°C6-Amino derivatives50–70%Primary/secondary amines substitute bromine; steric hindrance from the cyclopentyl group limits reactivity .

Mechanistic Insight : The electron-deficient pyridopyrimidine core facilitates oxidative addition of palladium catalysts at C-6. Steric effects from the 8-cyclopentyl group direct reactivity toward smaller nucleophiles .

Amine Substitution at C-2 Position

The 2-(pyridin-2-ylamino) group undergoes displacement under acidic or oxidative conditions.

Reaction TypeConditionsProductYieldKey Findings
Acid-Catalyzed DisplacementHCl (conc.), EtOH, reflux2-Chloro derivatives90%Protonation of the pyridyl nitrogen enhances leaving-group ability, enabling chloride substitution .
Oxidative Aminationm-CPBA, DCM, then R-NH₂2-(Heteroaryl)amino derivatives60–75%Oxidation of the methylthio intermediate to sulfoxide precedes nucleophilic aromatic substitution .

Example : Reaction with piperazine under Mitsunobu conditions yields 2-(5-piperazin-1-ylpyridin-2-yl)amino analogs, critical for CDK4/6 inhibition .

Cyclopentyl Group Manipulation

The 8-cyclopentyl group is generally inert under standard conditions but can be functionalized via radical or enzymatic pathways in specialized syntheses .

Acetylation/Oxidation

  • Acetylation : Treatment with acetic anhydride/pyridine acetylates the 7-keto group, forming 7-acetoxy derivatives (yield: 80%).

  • Oxidation : MnO₂ selectively oxidizes the 5-methyl group to a carboxylic acid under mild conditions .

Stability and Degradation Reactions

  • Hydrolytic Degradation : Under basic conditions (pH > 10), the pyridopyrimidine ring undergoes hydrolysis, forming quinazoline derivatives .

  • Photodegradation : UV exposure (254 nm) leads to C–Br bond cleavage, generating a radical intermediate that dimerizes .

Unresolved Reactivity and Research Gaps

  • C–H Functionalization : Direct arylation at C-4 remains unexplored due to steric and electronic challenges.

  • Enantioselective Modifications : The impact of chirality at the cyclopentyl group on biological activity is not yet studied .

Aplicaciones Científicas De Investigación

Cancer Treatment

The primary application of 6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one is in the development of cancer therapies. As an impurity of Palbociclib, it plays a role in understanding the pharmacological properties and potential side effects associated with CDK inhibitors. Research has shown that compounds targeting CDK4 and CDK6 can effectively inhibit tumor growth in various cancer types, including breast cancer .

Mechanistic Studies

The compound is used in mechanistic studies to elucidate the pathways involved in CDK inhibition and its downstream effects on cell proliferation and apoptosis. Understanding these mechanisms is vital for optimizing therapeutic strategies and improving efficacy while minimizing toxicity .

Drug Development

As a part of drug development processes, this compound aids in the synthesis of new derivatives aimed at enhancing selectivity and potency against specific cancer types. Researchers utilize it to explore structure-activity relationships (SAR) that can lead to the discovery of more effective anti-cancer agents .

Case Study 1: Palbociclib Efficacy

A study involving Palbociclib demonstrated its effectiveness in combination with letrozole for treating estrogen receptor-positive breast cancer. The presence of impurities like 6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one was monitored to assess their impact on therapeutic outcomes and side effects. Results indicated that while the primary compound was effective, understanding impurities helped refine dosing strategies to mitigate adverse effects .

Case Study 2: CDK Inhibitor Research

In another research effort focused on novel CDK inhibitors, derivatives of pyrido[2,3-d]pyrimidin-7-one were synthesized and tested for their ability to induce cell cycle arrest in various cancer cell lines. The study highlighted how modifications to the structure, including those represented by 6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one, influenced biological activity and selectivity towards CDK4/6 inhibition .

Mecanismo De Acción

The mechanism of action of 6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one involves its interaction with specific molecular targets It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites

Comparación Con Compuestos Similares

Structural Modifications and Kinase Selectivity

  • However, bromine may reduce solubility, impacting bioavailability .
  • Pyridin-2-ylamino vs. Piperazinyl-Pyridin-2-ylamino: The absence of a piperazine ring in the target compound (vs. Palbociclib) likely reduces CDK4/6 selectivity but may broaden activity against other kinases (e.g., tyrosine kinases) .
  • Cyclopentyl Group at Position 8 : Shared with Palbociclib, this group enhances lipophilicity and stabilizes hydrophobic interactions in kinase binding sites, a critical feature for CDK inhibition .

Therapeutic Potential

  • The bromine substituent could improve potency but may require formulation optimization for solubility.
  • Palbociclib : Clinically validated for hormone receptor-positive breast cancer, with crystalline forms and salts (e.g., isethionate) optimized for stability and dissolution .
  • PDE5 Inhibitors: Derivatives like 8-(3-chloro-4-methoxybenzyl) compounds show sub-nanomolar PDE5 inhibition, highlighting how position 8 substitutions dictate target specificity .

Actividad Biológica

6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one is a compound of significant interest due to its potential biological activities, particularly as a selective inhibitor of cyclin-dependent kinases (CDKs). This article reviews its biological activity, synthesis, and therapeutic potential based on diverse scientific literature.

  • Molecular Formula : C22H26BrN7O
  • Molecular Weight : 484.39 g/mol
  • CAS Number : 851067-56-6

Physical Properties

PropertyValue
Boiling Point682.2 ± 65.0 °C (Predicted)
Density1.495 ± 0.06 g/cm³ (Predicted)
SolubilitySlightly soluble in aqueous acid, DMSO, DMF (heated)
pKa8.66 ± 0.10 (Predicted)

The primary mechanism of action for 6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one involves the inhibition of cyclin-dependent kinases CDK4 and CDK6. These kinases are crucial for cell cycle regulation and are often overactive in various cancers, making their inhibition a promising therapeutic strategy for cancer treatment .

Antitumor Activity

Research indicates that compounds within the pyrido[2,3-d]pyrimidine family exhibit antitumor properties, particularly against breast cancer. The compound has been associated with:

  • Inhibition of CDK4/6 : This leads to cell cycle arrest in the G1 phase, preventing cancer cell proliferation .
  • Selectivity : The substitution pattern at C5 and C6 positions impacts the selectivity towards specific receptors, enhancing its efficacy as a therapeutic agent .

Other Biological Activities

Beyond its antitumor effects, this compound has shown potential in:

  • Antihypertensive agents : Some derivatives have been studied for their ability to act as angiotensin II receptor antagonists.
  • Antiviral activity : Certain pyrido[2,3-d]pyrimidine derivatives have been explored for their inhibitory effects on Hepatitis C Virus (HCV) .

Study on CDK Inhibition

A notable study assessed the efficacy of various pyrido[2,3-d]pyrimidine derivatives in inhibiting CDK4 and CDK6. The results indicated that modifications at the C5 and C6 positions significantly enhanced potency against these kinases. The specific compound displayed nanomolar range activity against CDK4/6 .

Clinical Relevance

Clinical assays have demonstrated that compounds similar to 6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one are being evaluated for their therapeutic potential in treating various malignancies, including primary breast cancer and other solid tumors .

Q & A

Q. How can the synthesis of 6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one be optimized for reproducibility?

  • Methodological Answer : Use seed crystal techniques to control polymorphism during salt formation. For example, a dispersion of the base compound in a first solvent (e.g., ethanol or acetonitrile) can be combined with a second solvent containing isethionic acid, followed by controlled heating/cooling cycles to promote crystallization . Ensure stoichiometric ratios of reactants (e.g., 1:1 molar ratio of base compound to acid) and monitor reaction progress via HPLC or TLC.

Q. What spectroscopic methods are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • 1H/13C-NMR : Assign peaks using deuterated solvents (e.g., CDCl3) and reference chemical shifts of analogous pyrido[2,3-d]pyrimidin-7-one derivatives. For example, the methyl group at position 5 typically resonates at δ ~3.71 ppm (1H-NMR) and δ ~28.3 ppm (13C-NMR) .
  • HRMS : Confirm molecular weight accuracy (e.g., calculated vs. observed M+ values within ±0.0005 Da) .
  • LRMS : Monitor fragmentation patterns (e.g., characteristic peaks at m/z 357.2 or 362.0 for brominated analogs) .

Advanced Research Questions

Q. How does regioselective bromination at position 6 influence the compound’s reactivity in downstream functionalization?

  • Methodological Answer : Bromine at position 6 enhances electrophilic substitution reactivity. For example, in analogs like 6-(2-bromophenyl)-8-methylpyrido[2,3-d]pyrimidin-7-one , bromine facilitates Suzuki-Miyaura coupling with aryl boronic acids. Optimize reaction conditions using Pd(PPh3)4 as a catalyst, Na2CO3 as a base, and DMF/H2O (3:1) at 80°C for 12–24 hours . Monitor yields (typically 48–83% for brominated derivatives) and characterize products via X-ray crystallography to confirm regiochemistry .

Q. What strategies mitigate low solubility of 6-bromo-8-cyclopentyl derivatives in aqueous media?

  • Methodological Answer :
  • Salt Formation : Convert the free base to a hydrochloride or isethionate salt using methods described in patent literature (e.g., combining with isethionic acid in ethanol/water mixtures) .
  • Co-solvent Systems : Use DMSO/PBS (10–20% v/v) for biological assays, ensuring minimal solvent interference (<1% cytotoxicity) .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes (size: 100–200 nm) to enhance bioavailability .

Q. How do structural modifications at the pyridin-2-ylamino group affect kinase inhibition selectivity?

  • Methodological Answer : Replace the pyridin-2-ylamino moiety with piperazine-linked pyridines to modulate steric and electronic interactions with kinase ATP-binding pockets. For example:
ModificationIC50 (nM) vs. CDK2Selectivity Ratio (CDK2/CDK4)
Pyridin-2-ylamino12.55:1
5-Piperazin-1-yl-pyridin-2-ylamino8.310:1
Data inferred from analogs in .
Synthesize derivatives via Buchwald-Hartwig amination (Pd2(dba)3, Xantphos, Cs2CO3, 100°C) and validate selectivity using kinase profiling panels .

Data Contradiction Analysis

Q. Discrepancies in reported NMR shifts for pyrido[2,3-d]pyrimidin-7-one derivatives: How to resolve them?

  • Methodological Answer : Variations arise from solvent effects, tautomerism, or impurities. For example:
  • In CDCl3, the NH proton of 2-(3-aminobenzylamino) derivatives appears as a broad singlet at δ ~8.20 ppm , while in DMSO-d6, it may shift upfield due to hydrogen bonding.
  • Confirm tautomeric forms (e.g., lactam-lactim equilibrium) via variable-temperature NMR (VT-NMR) and 2D experiments (HSQC, HMBC) .

Q. Conflicting yields in bromination reactions: What factors account for variability?

  • Methodological Answer :
  • Reagent Purity : Use freshly distilled NBS (N-bromosuccinimide) to avoid decomposition.
  • Solvent Choice : Dichloromethane yields higher regioselectivity (76% for 7-bromo derivatives) compared to DMF (lower selectivity, ~50% yield) .
  • Temperature Control : Maintain 0°C during bromination to suppress side reactions (e.g., dibromination) .

Experimental Design Considerations

Designing a SAR study for optimizing metabolic stability in vivo

  • Methodological Answer :
  • Step 1 : Synthesize analogs with cyclopentyl-to-cyclohexyl substitutions to assess steric effects on CYP450 metabolism .
  • Step 2 : Evaluate microsomal stability (human/rat liver microsomes, 1 mg/mL protein, NADPH regeneration system).
  • Step 3 : Correlate t1/2 with LogP values (target LogP <3.5 for improved clearance) using HPLC-derived retention times .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.